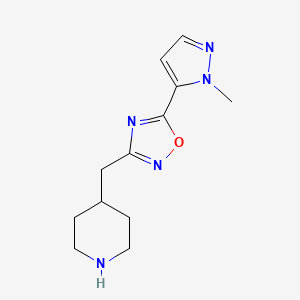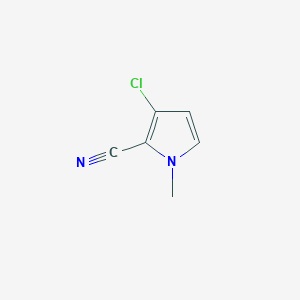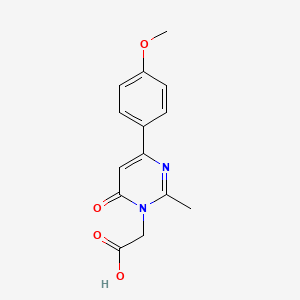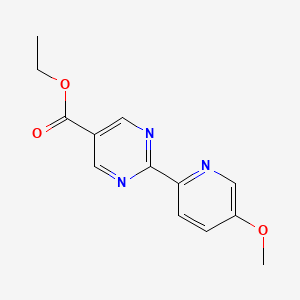
1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an imidazole ring through a carboxamide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step often involves electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.
Carboxamide formation: The final step involves the reaction of the substituted imidazole with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
化学反应分析
1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by pathogenic microorganisms.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of cell wall components or interfere with DNA replication, ultimately resulting in the death of the target organism .
相似化合物的比较
1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride: This compound shares the chloro and fluoro substituents but differs in its core structure, which is based on a biguanide rather than an imidazole ring.
Gefitinib: A compound with a similar phenyl ring substitution pattern but used primarily as a tyrosine kinase inhibitor in cancer therapy.
(S)-N-(1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Another structurally related compound with different biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H7ClFN3O |
|---|---|
分子量 |
239.63 g/mol |
IUPAC 名称 |
1-(3-chloro-4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H7ClFN3O/c11-7-3-6(1-2-8(7)12)15-4-9(10(13)16)14-5-15/h1-5H,(H2,13,16) |
InChI 键 |
BDYANUGUPJBBBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C=C(N=C2)C(=O)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)





